molecular formula C19H13Cl2N3S B2898998 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207033-42-8

4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2898998
CAS RN: 1207033-42-8
M. Wt: 386.29
InChI Key: RMPUKTNDTZNTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine” are not explicitly mentioned in the retrieved information .

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines. In neurological cells, it has been shown to modulate neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines. In neurological cells, it has been shown to modulate neurotransmitter release and synaptic plasticity. In agriculture, it has been shown to have potent herbicidal and pesticidal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine in lab experiments include its potent activity, relatively low toxicity, and ease of synthesis. However, limitations include its limited solubility in water and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for the study of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine. In the field of medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases. In agriculture, further studies are needed to determine its potential as a natural pesticide and herbicide. In material science, further studies are needed to explore its potential applications in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine involves the reaction of 4-chlorobenzyl chloride with 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine in the presence of a thiol reagent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

The chemical compound 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In agriculture, it has been studied for its potential as a pesticide and herbicide. In material science, it has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPUKTNDTZNTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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